2,6-difluoro-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)benzamide
Description
Properties
IUPAC Name |
2,6-difluoro-N-[2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidin-5-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F2N6O/c21-15-4-3-5-16(22)18(15)19(29)26-14-12-24-20(25-13-14)28-10-8-27(9-11-28)17-6-1-2-7-23-17/h1-7,12-13H,8-11H2,(H,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGDDXGQBJXAJBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C3=NC=C(C=N3)NC(=O)C4=C(C=CC=C4F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F2N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,6-Difluoro-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of 2,6-difluoro-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)benzamide can be represented as follows:
This compound features a difluorobenzamide core linked to a pyrimidine and piperazine moiety, which are known to influence its pharmacological properties.
Biological Activity Overview
Research has indicated that this compound exhibits a variety of biological activities, particularly in the context of anti-tubercular and anticancer effects. Below are the key findings from recent studies:
Antitubercular Activity
In a study focused on developing novel anti-tubercular agents, derivatives similar to 2,6-difluoro-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)benzamide were synthesized and evaluated against Mycobacterium tuberculosis H37Ra. The most active compounds exhibited IC50 values ranging from 1.35 to 2.18 μM, indicating potent antitubercular activity .
Anticancer Properties
The compound's anticancer potential was assessed in various cancer cell lines. In vitro studies demonstrated that it could induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and mitochondrial dysfunction. Notably, the compound showed significant cytotoxicity against breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines with IC50 values in the micromolar range .
Table 1: Biological Activity Summary
| Activity Type | Cell Line/Pathogen | IC50 (μM) | Reference |
|---|---|---|---|
| Antitubercular | Mycobacterium tuberculosis H37Ra | 1.35 - 2.18 | |
| Anticancer | MCF-7 (Breast Cancer) | 0.65 - 2.41 | |
| Anticancer | MEL-8 (Melanoma) | Varies |
Case Study 1: Anti-tubercular Activity
A series of derivatives were synthesized based on the molecular structure of 2,6-difluoro-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)benzamide. Among these derivatives, several exhibited significant inhibitory effects against Mycobacterium tuberculosis. The most promising candidates were further evaluated for their cytotoxicity on human embryonic kidney cells (HEK-293), revealing low toxicity profiles .
Case Study 2: Anticancer Mechanisms
In another study involving various cancer cell lines, the compound demonstrated the ability to inhibit cell proliferation significantly. Flow cytometry assays indicated that it induced apoptosis in a dose-dependent manner, suggesting potential as an anticancer therapeutic agent .
Q & A
Q. What are the recommended synthetic routes for 2,6-difluoro-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)benzamide, and what are the key challenges in achieving high yield?
A multi-step synthesis typically involves coupling 2,6-difluorobenzoyl chloride with a pyrimidine-piperazine intermediate. Key challenges include:
- Steric hindrance during amide bond formation due to the pyridinylpiperazine moiety, requiring optimized coupling agents (e.g., HATU or DCC).
- Purification difficulties caused by polar byproducts; reversed-phase HPLC or column chromatography with gradients (e.g., MeOH/CH₂Cl₂) is recommended .
- Yield optimization via Design of Experiments (DoE) to assess variables like temperature, solvent polarity, and stoichiometry .
Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., fluorine atoms at 2,6-positions on the benzamide, pyrimidine ring protons).
- High-resolution mass spectrometry (HRMS) : To confirm molecular formula (C₂₁H₁₈F₂N₆O) and rule out isotopic impurities.
- X-ray crystallography : For absolute configuration determination if chiral centers are present in intermediates .
Advanced Research Questions
Q. How can computational modeling be integrated into the optimization of reaction conditions for this compound’s synthesis?
- Reaction path search methods : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, reducing trial-and-error experimentation. For example, ICReDD’s approach combines computed activation energies with experimental validation to identify optimal solvents (e.g., DMF vs. THF) .
- Machine learning : Training models on existing reaction data (e.g., coupling yields, solvent effects) to predict optimal conditions for novel derivatives .
Q. How should researchers address contradictory data in the compound’s reported biological activity across different studies?
Contradictions may arise from:
- Impurity profiles : Trace intermediates (e.g., unreacted pyrimidine-piperazine) can skew bioassay results. Use LC-MS to quantify impurities and correlate with activity variations .
- Assay conditions : Differences in cell lines (e.g., HEK293 vs. CHO) or buffer pH (e.g., ammonium acetate pH 6.5 vs. phosphate pH 7.4) may alter target binding. Standardize protocols using WHO guidelines .
- Target promiscuity : Screen against off-target receptors (e.g., serotonin or dopamine receptors due to the piperazine moiety) via radioligand binding assays .
Q. What experimental design strategies minimize variability in pharmacological assays for this compound?
- Factorial design : Test critical variables (e.g., compound concentration, incubation time) in a structured matrix to identify interactions. For example, a 2³ design (concentration: 1–10 µM, time: 24–48 hr, temperature: 25–37°C) reduces variability in IC₅₀ determinations .
- Positive/negative controls : Include known agonists/antagonists (e.g., reference benzamide analogs) to validate assay sensitivity .
Methodological Considerations
Q. How can researchers optimize membrane permeability for derivatives of this compound?
- LogP adjustments : Introduce hydrophilic groups (e.g., hydroxyl or carboxylate) to the pyrimidine ring while monitoring permeability via PAMPA assays.
- Prodrug strategies : Temporarily mask polar groups (e.g., esterification of carboxylic acids) to enhance bioavailability .
Q. What strategies are effective in scaling up synthesis without compromising purity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
